molecular formula C27H46O5 B108149 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid CAS No. 547-98-8

3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid

Cat. No. B108149
CAS RN: 547-98-8
M. Wt: 450.7 g/mol
InChI Key: CNWPIIOQKZNXBB-VCVMUKOKSA-N
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Description

3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid (THCA) is a bile acid metabolite that plays a significant role in the biosynthesis and metabolism of cholic acid in the liver. It is a product of cholesterol metabolism and is further metabolized to cholic acid in humans, as demonstrated in studies involving patients with T-tube bile fistulas . The metabolism of THCA to cholic acid has been confirmed in normal subjects, indicating rapid and nearly complete conversion when administered intravenously .

Synthesis Analysis

The synthesis of THCA and its derivatives has been a subject of interest in the study of bile acid metabolism. One study describes the conversion of THCA into a tetrahydroxy-cholestanoic acid in rat liver, involving the action of a desaturase and a hydratase . Another study reports the efficient metabolism of a dihydroxy-cholestan-oic acid to chenodeoxycholic acid and, to a lesser extent, to cholic acid in humans . Additionally, methods for the synthesis of potential bile acid metabolites, including trihydroxy-cholan-oic acids, have been developed, which involve remote oxyfunctionalization and stereoselective reduction .

Molecular Structure Analysis

The molecular structure of THCA is characterized by the presence of three hydroxyl groups at positions 3, 7, and 12, and a carboxylic acid group at position 26 on the steroid backbone. The stereochemistry of the molecule is defined by the 5Beta-orientation of the hydrogen atoms at the ring junctions. The synthesis of stereoisomeric trihydroxy-cholan-oic acids has provided insights into the stereochemical preferences of bile acid metabolism .

Chemical Reactions Analysis

THCA undergoes various chemical reactions as part of its metabolism. In the liver, THCA is hydroxylated to form a tetrahydroxy-cholestanoic acid . It can also be metabolized to chenodeoxycholic acid and cholic acid in humans . The synthesis of related compounds involves

Scientific Research Applications

Bile Acid Biosynthesis

3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid plays a crucial role in bile acid biosynthesis. Kurosawa et al. (2001) synthesized coenzyme A esters of this compound for studying beta-oxidation in bile acid biosynthesis, indicating its significance in this metabolic pathway (Kurosawa et al., 2001). Gustafsson and Sjöstedt (1978) explored the stereospecificity of microsomal "26"-hydroxylation in bile acid biosynthesis, using this compound, highlighting its role in understanding the detailed enzymatic processes involved in bile acid formation (Gustafsson & Sjöstedt, 1978).

Metabolic Studies

Research by Hanson et al. (1971, 1975, 1976, 1977, 1978) extensively investigated the metabolism of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid in various contexts, including in patients with specific medical conditions and in normal subjects. These studies shed light on how this compound is converted and metabolized in the human body, contributing significantly to our understanding of human bile acid metabolism (Hanson et al., 1971) (Hanson et al., 1975) (Hanson et al., 1976) (Hanson et al., 1977) (Hanson et al., 1978).

Enzymatic Reactions and Assays

Studies by Bun-ya et al. (1998) and Gustafsson (1975) focused on enzymatic processes involving 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid. These works are pivotal in understanding the enzymatic pathways and reactions in which this compound is involved, especially in the context of bile acid formation and catabolism (Bun-ya et al., 1998) (Gustafsson, 1975).

Analytical Techniques

Gan-Schreier et al. (2005) developed a novel assay combining high-performance liquid chromatography and electrospray ionisation tandem mass spectrometry to measure and quantify the CoA esters of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid. This study highlights the advancement in analytical techniques for studying such complex molecules (Gan-Schreier et al., 2005).

Comparative Studies and Biosynthesis

Mendelsohn and Mendelsohn (1969) and Haslewood and Tökes (1972) conducted comparative studies and biosynthesis research involving this compound, adding to our knowledge of its presence and role in different species, thereby enhancing our understanding of its biological significance across various organisms (Mendelsohn & Mendelsohn, 1969) (Haslewood & Tökes, 1972).

properties

IUPAC Name

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWPIIOQKZNXBB-VCVMUKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862168
Record name 3,7,12-Trihydroxycholestan-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coprocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid

CAS RN

547-98-8
Record name Trihydroxycoprostanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,12-Trihydroxycholestan-26-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,12-Trihydroxycholestan-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coprocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 2
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 3
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 4
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 5
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 6
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid

Citations

For This Compound
9
Citations
J Gustafsson, S Sjöstedt - Journal of Biological Chemistry, 1978 - Elsevier
The stereospecificity of microsomal “26” -hydroxylation in bile acid biosynthesis was studied. Cholesterol was biosynthesized from [2-14C] mevalonate by a rat liver preparation. The …
Number of citations: 42 www.sciencedirect.com
S Dueland, JI Pedersen, CA Drevon, I Björkhem - Journal of lipid research, 1982 - Elsevier
The ability of isolated nonparenchymal and parenchymal rat liver cells to metabolize 5beta-cholestane-3alpha,7alpha,12alpha-triol and other bile acid intermediates has been …
Number of citations: 2 www.sciencedirect.com
T Kurosawa, M Sato, T Watanabe, T Suga… - Journal of lipid …, 1997 - Elsevier
3Alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oic acid (C27-5beta-cholestanoic acid) derivatives with different carbon-number side chains were incubated with rat liver 800 g …
Number of citations: 1 www.sciencedirect.com
H Schäfer, D Sontheimer, C Benninger, J Pietz… - … Therapie in der …, 1991 - Springer
Neben dem klassischen peroxisomalen Krankheitsbild des zerebro-hepatorenalen Syndroms (Zellwegersche Erkrankung) sind inzwischen eine Reihe weiterer Erkrankungen als …
Number of citations: 0 link.springer.com
RW Chua, KP Song, ASY Ting - Antonie van Leeuwenhoek, 2023 - Springer
A rare fungal endophyte, identified as Buergenerula spartinae (C28), was isolated from the roots of Cymbidium orchids and was characterised and evaluated for its antimicrobial …
Number of citations: 3 link.springer.com
M Luo, P Xie, X Deng, J Fan, L Xiong - Nutrients, 2023 - mdpi.com
Structural changes in the gut microbiota are closely related to the development of functional constipation, and regulating the gut microbiota can improve constipation. Rifaximin is a …
Number of citations: 3 www.mdpi.com
SWC Van Mil, RHJ Houwen, LWJ Klomp - Journal of medical genetics, 2005 - jmg.bmj.com
Bile acids and bile salts have essential functions in the liver and in the small intestine. Their synthesis in the liver provides a metabolic pathway for the catabolism of cholesterol and their …
Number of citations: 93 jmg.bmj.com
A STIEHL - Clinics in gastroenterology, 1977 - Elsevier
Bile acids are formed in the liver cell, are secreted into the bile and are almost quantitatively reabsorbed in the intestine to recirculate to the liver by the portal blood. Only a small part of …
Number of citations: 73 www.sciencedirect.com
DH Hunnemann, RBH Schutgens… - … Therapie in der …, 2013 - books.google.com
Infantile Refsumsche Erkrankung–Eine peroxisomale Störung Page 337 Infantile Refsumsche Erkrankung– Eine peroxisomale Störung mit charakteristischem klinischen Bild H. Schäfer…
Number of citations: 0 books.google.com

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